2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide
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Overview
Description
2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide is an organic compound with the molecular formula C18H13F2NO2 and a molecular weight of 313.304 g/mol. This compound features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and a benzyl group attached to a furan ring at the 4 position. The presence of fluorine atoms and the furan ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the synthesis of certain pesticides .
Mode of Action
It is used in the synthesis of pesticides, which typically work by disrupting the normal functioning of pests’ nervous systems .
Biochemical Pathways
As an intermediate in the synthesis of pesticides, it likely contributes to the overall effect of these compounds on pests’ nervous systems .
Result of Action
As an intermediate in the synthesis of pesticides, it likely contributes to the overall effect of these compounds, which typically involve disrupting the normal functioning of pests’ nervous systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Preparation of 2,6-difluorobenzoic acid: This can be achieved through the fluorination of benzoic acid derivatives.
Formation of benzylamine derivative: The benzylamine derivative can be synthesized by reacting benzyl chloride with ammonia or an amine.
Coupling reaction: The final step involves coupling the 2,6-difluorobenzoic acid with the benzylamine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.
Coupling reactions: The benzamide can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation reactions: Products include furanones and other oxidized derivatives.
Reduction reactions: Products include tetrahydrofuran derivatives.
Coupling reactions: Products include biaryl compounds.
Scientific Research Applications
2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A precursor in the synthesis of 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide.
2,6-Difluoroaniline: Another fluorinated aromatic compound with similar structural features.
N-(4-(furan-3-yl)benzyl)benzamide: A non-fluorinated analog with different chemical properties.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and the furan ring, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the furan ring contributes to its reactivity and potential biological activities .
Biological Activity
2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide is a synthetic compound belonging to the class of benzamides, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16F2N2O2, with a molecular weight of approximately 328.33 g/mol. The compound features a difluorobenzene ring, a benzamide group, and a furan moiety, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, modulating their activity. The difluoro substituents enhance binding affinity through hydrophobic interactions.
- Receptor Binding : The compound may also interact with various receptors, influencing signaling pathways involved in cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific protein kinases involved in tumor growth .
- Antimicrobial Properties : It has shown potential as an antimicrobial agent against various pathogens, indicating its utility in treating infections.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially useful in managing inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Antitumor Mechanism
A study conducted on the antitumor effects of this compound demonstrated that the compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the inhibition of specific protein kinases involved in cell cycle regulation. The study utilized both in vitro assays and molecular docking simulations to confirm binding interactions with target enzymes .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant antibacterial activity at low micromolar concentrations. This suggests potential for development as a novel antimicrobial agent.
Properties
IUPAC Name |
2,6-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO2/c19-15-2-1-3-16(20)17(15)18(22)21-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUJQQIHHJLYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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